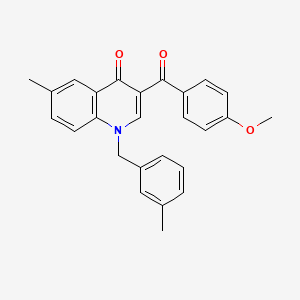

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

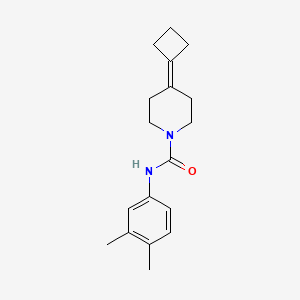

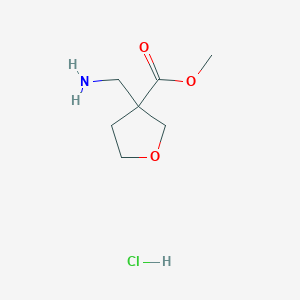

The compound is a complex organic molecule that contains several functional groups, including a phenyl group, an oxadiazole ring, and a quinazoline dione structure. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, the phenyl group might undergo electrophilic aromatic substitution, and the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with similar structures have moderate to high polarity due to the presence of multiple heteroatoms and polar functional groups .科学的研究の応用

Scientific Research Applications of Quinazoline Derivatives

1. Medicinal Chemistry and Drug Discovery

Quinazoline derivatives have been extensively studied for their medicinal properties. For example, research by Snow et al. (2002) on imidazo[4,5-h]isoquinolin-7,9-dione derivatives highlighted their potential as adenosine 5'-triphosphate competitive inhibitors of lck kinase, a protein involved in T-cell activation and signaling pathways. This study underscores the utility of quinazoline derivatives in developing treatments for immune-related conditions and potentially cancer due to their kinase inhibition capabilities (Snow et al., 2002).

2. Synthesis and Chemical Properties

The versatility of quinazoline derivatives in chemical synthesis is evident from research on their preparation and structural characteristics. For instance, Candan et al. (2001) provided detailed insights into the crystal structure of a quinazoline derivative, highlighting the importance of these compounds in understanding molecular architecture and interactions in the field of analytical chemistry and material science (Candan et al., 2001).

3. Environmental and Green Chemistry

Quinazoline derivatives are also explored for their applications in green chemistry. Patil et al. (2008) discussed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide, showcasing a sustainable approach to chemical synthesis that leverages carbon dioxide, a greenhouse gas, as a raw material (Patil et al., 2008).

4. Agricultural Chemistry

In the context of agriculture, He et al. (2020) investigated pyrazole-quinazoline-2,4-dione hybrids as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Their work highlights the role of quinazoline derivatives in developing herbicides to control resistant weeds, indicating the compound's potential utility in enhancing agricultural productivity and managing crop health (He et al., 2020).

将来の方向性

作用機序

Target of Action

Many compounds with similar structures are known to interact with various enzymes or receptors in the body. For example, compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Mode of Action

The interaction between a compound and its target often involves the formation of a complex that alters the function of the target. For instance, CDK2 inhibitors bind to the active site of the enzyme, preventing it from phosphorylating other proteins and thus halting cell cycle progression .

Biochemical Pathways

The effect of a compound on biochemical pathways depends on its target. In the case of CDK2 inhibitors, they would affect the cell cycle and potentially other pathways regulated by CDK2 .

Result of Action

The cellular and molecular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, inhibiting CDK2 could halt cell cycle progression, potentially leading to cell death .

特性

IUPAC Name |

7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-4-5-6-11-27-22(28)18-10-9-17(13-19(18)24-23(27)29)21-25-20(26-30-21)16-8-7-14(2)15(3)12-16/h7-10,12-13H,4-6,11H2,1-3H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBIIGIMTKVCKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C=C4)C)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2939151.png)

![N'-[(Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2939152.png)

![2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2939156.png)

![4,7,8-Trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2939159.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2939165.png)